(1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid
Overview
Description
(1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their esters, such as (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that these compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which are similar to our compound of interest, has been described . The kinetics of this process is dependent on the substituents in the aromatic ring .
Result of Action
The result of the compound’s action is the creation of highly valuable building blocks in organic synthesis . For example, the protodeboronation process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrazole and a boronic acid under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, thereby accelerating the reaction and improving the overall efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various pyrazole derivatives, boronate esters, and substituted pyrazoles .
Scientific Research Applications
Chemistry: In chemistry, (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. This makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In the field of biology and medicine, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: Industrially, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a valuable component in the manufacture of high-performance materials .
Comparison with Similar Compounds
(1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride compound with perchloric acid): This compound shares a similar structure but differs in its functional groups and reactivity.
Polyazamacrocyclic compounds: These compounds are used for the complexation of metal ions and have different applications compared to (1-(2-Methoxy-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid.
Uniqueness: What sets this compound apart from similar compounds is its exceptional reactivity in Suzuki-Miyaura coupling reactions. This makes it a highly valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
[1-(2-methoxy-2-oxoethyl)pyrazol-4-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-13-6(10)4-9-3-5(2-8-9)7(11)12/h2-3,11-12H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZIGVJKMUFZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(=O)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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